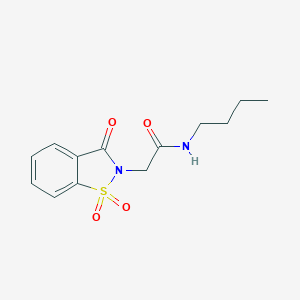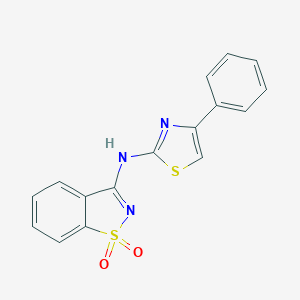
2-(2-Naphthylsulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthylsulfonyl)ethanol, also known as NSE, is a chemical compound that has been widely used in scientific research due to its unique properties. NSE is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor effects.
Mechanism of Action
The mechanism of action of 2-(2-Naphthylsulfonyl)ethanol is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Naphthylsulfonyl)ethanol has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-Naphthylsulfonyl)ethanol has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(2-Naphthylsulfonyl)ethanol has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well tolerated in animals. However, 2-(2-Naphthylsulfonyl)ethanol has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 2-(2-Naphthylsulfonyl)ethanol also has a short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Future Directions
There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol. One direction is to develop new derivatives of 2-(2-Naphthylsulfonyl)ethanol with improved properties, such as increased solubility and longer half-life. Another direction is to study the pharmacokinetics of 2-(2-Naphthylsulfonyl)ethanol in humans to determine its potential as a drug candidate. 2-(2-Naphthylsulfonyl)ethanol can also be used to study the role of inflammation in various diseases, such as cancer and autoimmune diseases. Finally, 2-(2-Naphthylsulfonyl)ethanol can be used to study the mechanism of action of other anti-inflammatory drugs and to identify new targets for drug development.
Conclusion
In conclusion, 2-(2-Naphthylsulfonyl)ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory and anti-tumor effects and has been used to study various biological processes. The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid, which is then reacted with sodium hydroxide and ethylene oxide to form 2-(2-Naphthylsulfonyl)ethanol. 2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol, including the development of new derivatives and the study of its pharmacokinetics in humans.
Synthesis Methods
The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid. This intermediate is then reacted with sodium hydroxide and ethylene oxide to form 2-(2-Naphthylsulfonyl)ethanol. The yield of 2-(2-Naphthylsulfonyl)ethanol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratio.
Scientific Research Applications
2-(2-Naphthylsulfonyl)ethanol has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. 2-(2-Naphthylsulfonyl)ethanol has been used to study the role of inflammation in various diseases, such as arthritis and asthma. It has also been used to study the mechanism of action of anti-inflammatory drugs.
properties
Product Name |
2-(2-Naphthylsulfonyl)ethanol |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfonylethanol |
InChI |
InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |
InChI Key |
OUTJZNAAPMWBPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)